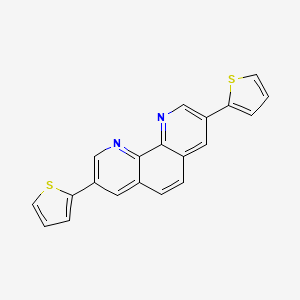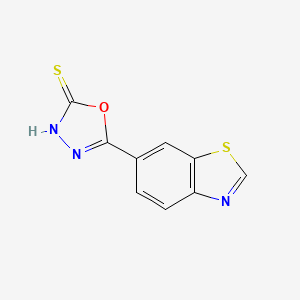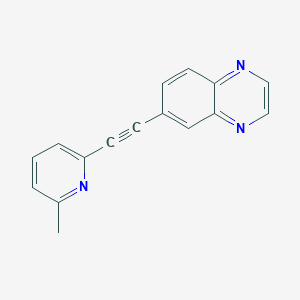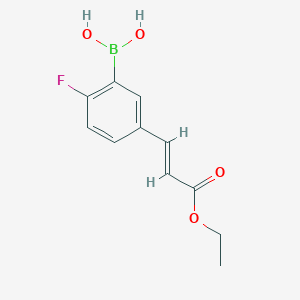![molecular formula C8H5NO2S B1454876 噻吩并[3,2-b]吡啶-7-羧酸 CAS No. 1416714-01-6](/img/structure/B1454876.png)
噻吩并[3,2-b]吡啶-7-羧酸
描述
Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 . It’s also known for its pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
Thieno[3,2-b]pyridine derivatives can be synthesized using various methods . One approach involves heating thiophene-2-carboxamides in formic acid . Another method uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridine-7-carboxylic acid is characterized by a fused ring system incorporating a pyridine and a thiophene ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis
Thieno[3,2-b]pyridine derivatives are known to undergo various chemical reactions. For instance, they can be used as starting materials or key intermediates in the synthesis of thieno[2,3-b]pyridines .Physical And Chemical Properties Analysis
Thieno[3,2-b]pyridine-7-carboxylic acid is a powder at room temperature with a molecular weight of 179.2 .科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,2-b]pyridine-7-carboxylic acid: derivatives are utilized as donor groups in the design of donor-π-acceptor dyes for DSSCs. These dyes are crucial for the photovoltaic performance of DSSCs, which convert sunlight into electrical energy. The pyridine derivatives linked with thienothiophene as a π-spacer group exhibit promising electronic properties, such as a smaller energy gap and higher electrophilicity index, which are beneficial for efficient energy conversion .
Organic Electronics
In the realm of organic electronics, Thieno[3,2-b]pyridine-7-carboxylic acid is a valuable component due to its electronic properties. The compound’s ability to facilitate intramolecular charge transfer makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices where efficient photon emission is desired .
Pharmacological Research
This compound and its derivatives have been explored for their pharmacological potential. They exhibit a range of biological activities, including anticancer, antimalarial, anti-Alzheimer’s, and antiviral properties. This makes them valuable for drug discovery and the development of new therapeutic agents .
Synthesis of Heterocyclic Compounds
Thieno[3,2-b]pyridine-7-carboxylic acid: serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are significant in medicinal chemistry due to their diverse biological activities and potential as pharmaceuticals .
Molecular Docking Studies
The compound is used in molecular docking studies to understand the interaction between drugs and their targets. This helps in the rational design of drugs with improved efficacy and reduced side effects .
Quantum Chemical Calculations
Thieno[3,2-b]pyridine-7-carboxylic acid: derivatives are subjects of quantum chemical calculations to predict their reactivity and stability. These studies are essential for designing compounds with desired properties for various applications .
作用机制
Target of Action
Thieno[3,2-b]pyridine derivatives are known to exhibit a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It is believed to inhibit tyrosine kinases associated with pdgfr or raf . This inhibition can disrupt a variety of cellular communication problems, making these compounds potentially useful in cancer treatment .
Biochemical Pathways
Thieno[3,2-b]pyridine-7-carboxylic acid is thought to affect several biochemical pathways. It may inhibit protein kinases (PKs), which play key roles in several signal transduction pathways, leading to metastasis and drug resistance . By inhibiting these pathways, the compound could potentially halt the progression of diseases characterized by uncontrolled cell proliferation and differentiation, such as cancer .
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that Thieno[3,2-b]pyridine-7-carboxylic acid may have good bioavailability.
Result of Action
It is known that thienopyrimidine derivatives can have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, some thienopyrimidine derivatives have shown promising anti-proliferative activity against several cancer cell lines .
Action Environment
It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
Thieno[3,2-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their diverse biological activities . They could serve as starting points for future drug discovery programs . For instance, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .
属性
IUPAC Name |
thieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCOQCSDLNNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280470 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416714-01-6 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes thieno[3,2-b]pyridine-7-carboxylic acid derivatives interesting for targeting KDM5A?
A: The development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, like KDM5 histone demethylases, is challenging due to the high conservation of their active sites. Thieno[3,2-b]pyridine-7-carboxylic acid derivatives offer a promising approach by targeting a unique feature near the KDM5A active site – a noncatalytic cysteine residue (Cys481). This cysteine, absent in other histone demethylase families, presents an opportunity for selective inhibition through covalent modification. [, ]
Q2: How do these compounds interact with KDM5A at the molecular level?
A: Research has focused on modifying the thieno[3,2-b]pyridine-7-carboxylic acid scaffold to enable interactions with Cys481. For example, incorporating an electrophilic acrylamide group into the structure, as seen in compound N71 (2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid), allows for covalent bond formation with Cys481. This covalent interaction leads to more potent and longer-lasting inhibition compared to non-covalent analogs. [, , ]
Q3: What structural modifications have been explored to enhance the inhibitory activity of thieno[3,2-b]pyridine-7-carboxylic acid derivatives against KDM5A?
A3: Several modifications have been investigated, including:
- Introduction of electrophilic groups: Adding acrylamide moieties, as in N71, allows for covalent binding to Cys481, enhancing potency and duration of inhibition. [, ]
- Variation of substituents: Exploring different substituents on the thienopyridine core and surrounding groups can influence binding affinity and selectivity. For instance, compounds like N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) and N49 (2-((2-chlorophenyl)(2-(1-methylpyrrolidin-2-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) showcase the impact of varying substituents on binding. [, , ]
Q4: What methods are used to study the interactions between these compounds and KDM5A?
A4: Various techniques are employed to characterize these interactions:
- X-ray crystallography: This technique allows researchers to determine the three-dimensional structure of KDM5A bound to inhibitors, providing detailed insights into binding modes and interactions with key residues. [, , , , , ]
- Enzyme inhibition assays: These assays quantify the inhibitory activity of compounds against KDM5A, allowing for the determination of IC50 values and assessment of inhibition mechanisms (e.g., competitive vs. non-competitive). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)





